

Spectroscopic Validation of 4-Butoxy-3-ethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butoxy-3-ethoxybenzaldehyde**

Cat. No.: **B1270981**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the chemical structure of **4-Butoxy-3-ethoxybenzaldehyde**. Through a detailed comparison with structurally similar alternatives, this document offers objective experimental data to support its identification and characterization. The guide is intended to aid researchers in confirming the synthesis and purity of this compound, a crucial step in drug development and chemical research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Butoxy-3-ethoxybenzaldehyde** and two alternative benzaldehyde derivatives: 4-Ethoxy-3-methoxybenzaldehyde and 4-Propoxy-3-methoxybenzaldehyde. This comparative approach allows for a clearer understanding of the influence of the alkoxy substituents on the spectral characteristics.

It is important to note that while experimental data for the alternative compounds are readily available, the data for **4-Butoxy-3-ethoxybenzaldehyde** is largely predicted due to the limited availability of published experimental spectra. The predicted mass spectrometry data is derived from PubChemLite.^[1]

Table 1: FT-IR Spectroscopic Data (Predicted/Experimental, cm^{-1})

Functional Group	4-Butoxy-3-ethoxybenzaldehyde (Predicted)	4-Ethoxy-3-methoxybenzaldehyde (Experimental) [2][3][4]	4-Propoxy-3-methoxybenzaldehyde (Experimental) [5]
C-H (Aldehyde)	~2850, ~2750	2880, 2730	2875, 2730
C=O (Aldehyde)	~1685	1683	1680
C=C (Aromatic)	~1580, ~1510	1585, 1510	1585, 1512
C-O (Ether)	~1260, ~1140	1265, 1138	1267, 1140
C-H (Aliphatic)	~2960, ~2870	2980, 2930	2965, 2875

**Table 2: ^1H NMR Spectroscopic Data
(Predicted/Experimental, δ ppm in CDCl_3)**

Proton Assignment	4-Butoxy-3-ethoxybenzaldehyde (Predicted)	4-Ethoxy-3-methoxybenzaldehyde (Experimental) [2][6][7]	4-Propoxy-3-methoxybenzaldehyde (Experimental)
-CHO	~9.85 (s, 1H)	9.84 (s, 1H)	9.83 (s, 1H)
Ar-H	~7.42 (d, 1H), ~7.39 (s, 1H), ~6.95 (d, 1H)	7.43 (dd, 1H), 7.40 (d, 1H), 6.96 (d, 1H)	7.42 (dd, 1H), 7.39 (d, 1H), 6.94 (d, 1H)
-OCH ₂ - (Butoxy)	~4.05 (t, 2H)	-	-
-OCH ₂ - (Ethoxy)	~4.15 (q, 2H)	4.17 (q, 2H)	-
-OCH ₂ - (Propoxy)	-	-	4.04 (t, 2H)
-OCH ₃	-	3.93 (s, 3H)	3.92 (s, 3H)
Alkyl Chain	~1.85 (m, 2H), ~1.50 (m, 2H), ~0.98 (t, 3H)	1.49 (t, 3H)	1.89 (m, 2H), 1.05 (t, 3H)

**Table 3: ^{13}C NMR Spectroscopic Data
(Predicted/Experimental, δ ppm in CDCl_3)**

Carbon Assignment	4-Butoxy-3-ethoxybenzaldehyde (Predicted)	4-Ethoxy-3-methoxybenzaldehyde (Experimental) [2][8][9]	4-Propoxy-3-methoxybenzaldehyde (Experimental) [5]
-CHO	~191.0	190.9	190.8
Ar-C (C-O)	~155.0, ~149.5	154.9, 149.3	155.0, 149.4
Ar-C (C-CHO)	~130.0	129.9	129.8
Ar-CH	~126.5, ~112.0, ~111.5	126.6, 111.8, 111.2	126.5, 111.9, 111.3
-OCH ₂ - (Butoxy)	~69.0	-	-
-OCH ₂ - (Ethoxy)	~64.5	64.4	-
-OCH ₂ - (Propoxy)	-	-	70.5
-OCH ₃	-	56.0	56.1
Alkyl Chain	~31.0, ~19.0, ~13.8	14.7	22.5, 10.5

Table 4: Mass Spectrometry Data (Predicted/Experimental, m/z)

Ion	4-Butoxy-3-ethoxybenzaldehyde (Predicted) [1]	4-Ethoxy-3-methoxybenzaldehyde (Experimental) [2] [10]	4-Propoxy-3-methoxybenzaldehyde (Experimental) [5]
$[M]^+$	222.13	180.08	194.09
$[M-CH_3]^+$	-	165.06	179.07
$[M-C_2H_5]^+ / [M-C_2H_4O]^+$	193.10 / 178.10	151.04	165.06
$[M-C_3H_7]^+ / [M-C_3H_6O]^+$	-	-	151.04
$[M-C_4H_9]^+ / [M-C_4H_8O]^+$	165.06 / 150.07	-	-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard practices in organic chemical analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For liquid samples such as **4-Butoxy-3-ethoxybenzaldehyde**, a thin film is prepared by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

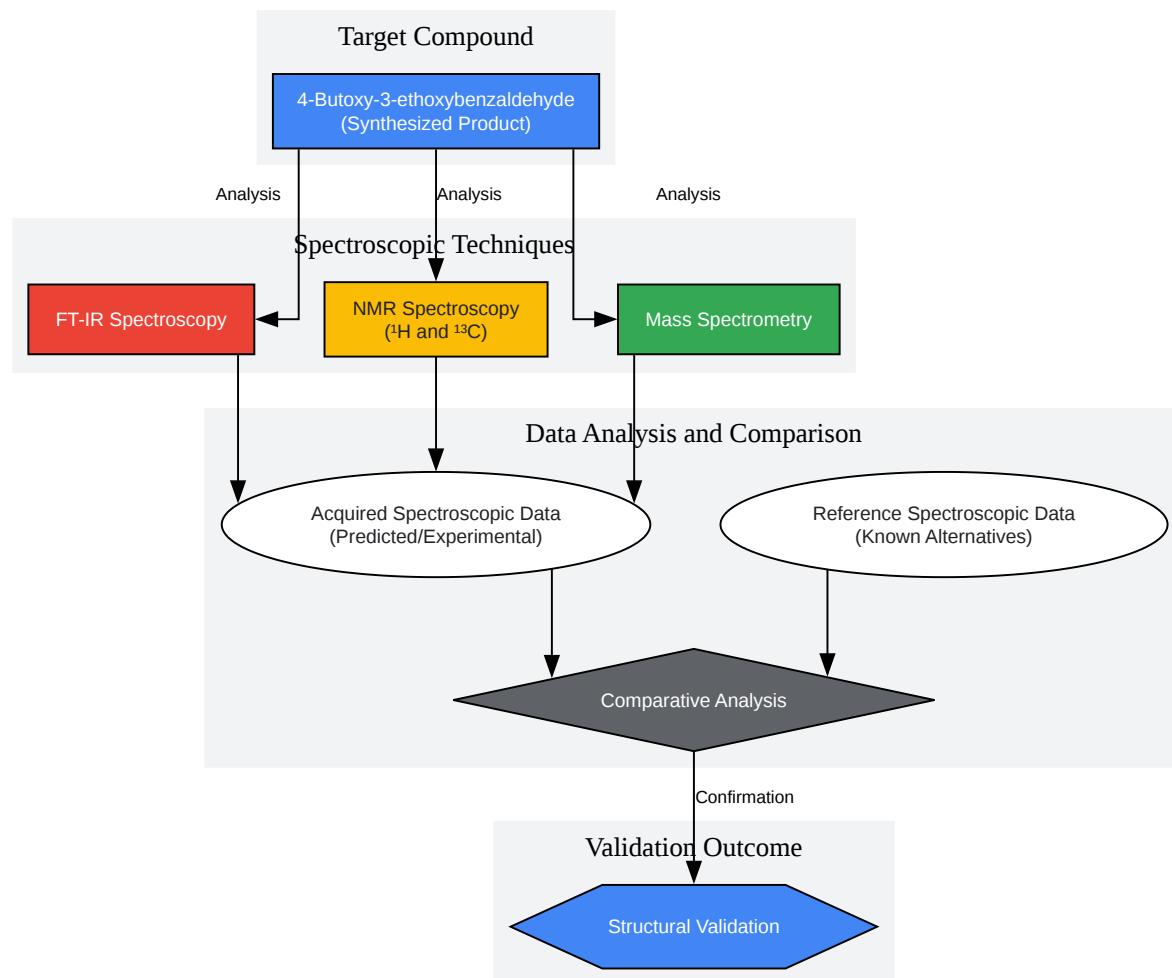
- Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or 500 MHz) is used.
- ^1H NMR Data Acquisition: A standard proton NMR experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Data Acquisition: A proton-decoupled carbon-13 NMR experiment is performed. A wider spectral width (e.g., 220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay) is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like benzaldehyde derivatives. In this technique, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z ratio often corresponds to the molecular ion ($[\text{M}]^+$).

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of **4-Butoxy-3-ethoxybenzaldehyde**, emphasizing the comparative analysis with known analogs.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic validation of **4-Butoxy-3-ethoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-butoxy-3-ethoxybenzaldehyde (C13H18O3) [pubchemlite.lcsb.uni.lu]
- 2. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) IR Spectrum [m.chemicalbook.com]
- 5. 3-Methoxy-4-propoxybenzaldehyde | C11H14O3 | CID 592110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 13C NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 4-Ethoxy-3-anisaldehyde [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Validation of 4-Butoxy-3-ethoxybenzaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270981#spectroscopic-validation-of-4-butoxy-3-ethoxybenzaldehyde-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com